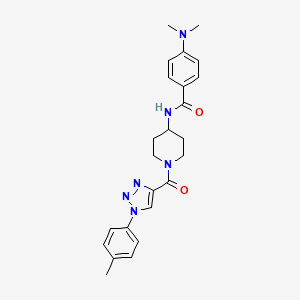
4-(dimethylamino)-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(dimethylamino)-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a complex organic compound featuring a benzamide core linked to a piperidine ring, which is further connected to a triazole ring substituted with a p-tolyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylamino)-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For instance, p-tolyl azide can react with an alkyne under copper(I) catalysis to form the 1,2,3-triazole ring.
Piperidine Ring Formation: The piperidine ring can be introduced through a reductive amination reaction, where a ketone or aldehyde reacts with an amine in the presence of a reducing agent.
Coupling Reactions: The triazole and piperidine intermediates are then coupled using amide bond formation techniques, typically employing coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Final Assembly: The final step involves the coupling of the dimethylamino benzamide with the triazole-piperidine intermediate, again using amide bond formation techniques.
生物活性
The compound 4-(dimethylamino)-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a complex organic molecule featuring a triazole moiety, which has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be broken down into several functional groups:
- Triazole Ring : A five-membered ring containing three nitrogen atoms, known for its role in various biological activities.
- Piperidine : A six-membered ring containing one nitrogen atom, often used in drug design for its ability to interact with biological targets.
- Benzamide : A functional group that contributes to the compound's lipophilicity and binding affinity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing the triazole scaffold. For instance, derivatives of triazole have been shown to inhibit key proteins involved in tumor growth and proliferation. The specific compound under discussion has been linked to the inhibition of Polo-like kinase 1 (Plk1), a critical regulator in cell division that is often overexpressed in cancer cells. Inhibiting Plk1 can lead to mitotic arrest and subsequent apoptosis in cancer cells without severely affecting normal cells .
The mechanism by which this compound exerts its biological effects may involve:
- Protein-Protein Interactions (PPIs) : The triazole moiety can interact with specific protein targets, disrupting their function.
- Cell Cycle Arrest : By targeting Plk1, the compound can halt cell cycle progression, leading to increased apoptosis in cancerous cells .
Pharmacokinetics and Toxicology
Pharmacokinetic studies are essential for understanding how the compound behaves in biological systems. Preliminary data suggest that modifications to the triazole structure can enhance solubility and bioavailability, which are critical for therapeutic efficacy. Toxicological assessments indicate a favorable safety profile at therapeutic doses, although further studies are required to fully elucidate its safety margins .
Study 1: In Vitro Evaluation of Anticancer Activity
In a study examining the anticancer effects of various triazole derivatives, the compound demonstrated significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The IC50 values were found to be in the low nanomolar range, indicating potent activity .
| Cell Line | IC50 (nM) |
|---|---|
| MCF-7 (Breast) | 30 |
| A549 (Lung) | 25 |
| HeLa (Cervical) | 45 |
Study 2: Mechanistic Insights into Plk1 Inhibition
A detailed mechanistic study revealed that the compound effectively binds to the polo-box domain of Plk1, inhibiting its interaction with essential mitotic substrates. This was confirmed through biochemical assays and molecular docking studies .
| Assay Type | Result |
|---|---|
| Binding Affinity | Low nM Kd |
| Mitotic Arrest | Significant |
属性
IUPAC Name |
4-(dimethylamino)-N-[1-[1-(4-methylphenyl)triazole-4-carbonyl]piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N6O2/c1-17-4-8-21(9-5-17)30-16-22(26-27-30)24(32)29-14-12-19(13-15-29)25-23(31)18-6-10-20(11-7-18)28(2)3/h4-11,16,19H,12-15H2,1-3H3,(H,25,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUHNEMFRCZQFHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC=C(C=C4)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














